molecular formula C5H2Cl2FN B057959 2,3-Dichloro-5-fluoropyridine CAS No. 185985-40-4

2,3-Dichloro-5-fluoropyridine

Cat. No. B057959
CAS RN: 185985-40-4
M. Wt: 165.98 g/mol
InChI Key: YIYIQENCPIISLL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluoropyridine is a chemical compound with the molecular formula C5H2Cl2FN . It has a molecular weight of 165.98 g/mol . The IUPAC name for this compound is 2,3-dichloro-5-fluoropyridine .


Synthesis Analysis

The synthesis of 2,3-Dichloro-5-fluoropyridine involves a reaction of 2,3,5-trichloropyridine with KF in DMF . This reaction proceeds at 150°C for 6 hours to yield 5-chloro-2,3-difluoropyridine .


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-5-fluoropyridine is 1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H . The Canonical SMILES for this compound is C1=C(C=NC(=C1Cl)Cl)F .


Chemical Reactions Analysis

The reaction of 2,3,5-trichloropyridine with KF in DMF results in the formation of 5-chloro-2,3-difluoropyridine . This compound can then be further converted into 2,5-dichloro-3-fluoropyridine .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-fluoropyridine is a solid at room temperature . It has a molecular weight of 165.98 g/mol . The compound has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2,3-Dichloro-5-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Preparation of Self Assembled Monolayer (SAMs) Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid may be used in the preparation of self assembled monolayer (SAMs) compounds .

Facile Synthesis of Fluoroquinolone Derivatives

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks for reducing the side effects of medication and expanding the medical applications .

Safety and Hazards

When handling 2,3-Dichloro-5-fluoropyridine, it is recommended to wear protective gloves, clothing, and eye/face protection . Avoid breathing dust or fumes .

Future Directions

Fluoropyridines, such as 2,3-Dichloro-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, it is expected that many novel applications of 2,3-Dichloro-5-fluoropyridine will be discovered in the future .

properties

IUPAC Name

2,3-dichloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYIQENCPIISLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594380
Record name 2,3-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-fluoropyridine

CAS RN

185985-40-4
Record name 2,3-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2,3-dichloropyridine (0.80 g) in dichloromethane (10 ml) was added to boron trifluoride etherate (0.92 ml) at -15° C. under nitrogen. Dichloromethane (15 ml) was added followed by t-butylnitrite (0.71 ml) in dichloromethane (5 ml). After 15 minutes the mixture was allowed to warm to -5° C. over 20 minutes. Hexane was added and the resulting solid was filtered, air-dried and washed with ether and stored at approximately -20° C. overnight. The solid was then heated until gas evolution had ceased and the product kugelrohr distilled to give 2,3-dichloro-5-fluoropyridine (0.104 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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